molecular formula C24H29N5O3 B2674135 4-hydroxy-1-(2-methoxyethyl)-6-methyl-3-(pyridin-2-yl(4-(pyridin-2-yl)piperazin-1-yl)methyl)pyridin-2(1H)-one CAS No. 897611-13-1

4-hydroxy-1-(2-methoxyethyl)-6-methyl-3-(pyridin-2-yl(4-(pyridin-2-yl)piperazin-1-yl)methyl)pyridin-2(1H)-one

Cat. No.: B2674135
CAS No.: 897611-13-1
M. Wt: 435.528
InChI Key: BUCGNBIUQDIBBV-UHFFFAOYSA-N
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Description

4-hydroxy-1-(2-methoxyethyl)-6-methyl-3-(pyridin-2-yl(4-(pyridin-2-yl)piperazin-1-yl)methyl)pyridin-2(1H)-one is a synthetic chemical reagent designed for research applications. This compound features a complex molecular structure incorporating a pyridin-2(1H)-one core, which is a scaffold of significant interest in medicinal chemistry. The structure is further modified with a 2-methoxyethyl substituent and a key bis-pyridinyl piperazine moiety. The presence of the piperazine group, a common feature in many pharmacologically active compounds, suggests potential for interaction with various biological targets, particularly protein kinases. Piperazine-containing structures are frequently investigated as inhibitors of cyclin-dependent kinases (CDKs) and other enzyme families relevant in cellular signaling pathways. Researchers may explore this compound as a potential kinase inhibitor or as a chemical probe to study signal transduction mechanisms in disease models. Its high molecular complexity and specific functional groups make it a valuable intermediate for further chemical synthesis and structure-activity relationship (SAR) studies in drug discovery research. This product is provided For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

4-hydroxy-1-(2-methoxyethyl)-6-methyl-3-[pyridin-2-yl-(4-pyridin-2-ylpiperazin-1-yl)methyl]pyridin-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H29N5O3/c1-18-17-20(30)22(24(31)29(18)15-16-32-2)23(19-7-3-5-9-25-19)28-13-11-27(12-14-28)21-8-4-6-10-26-21/h3-10,17,23,30H,11-16H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BUCGNBIUQDIBBV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=O)N1CCOC)C(C2=CC=CC=N2)N3CCN(CC3)C4=CC=CC=N4)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H29N5O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

435.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 4-hydroxy-1-(2-methoxyethyl)-6-methyl-3-(pyridin-2-yl(4-(pyridin-2-yl)piperazin-1-yl)methyl)pyridin-2(1H)-one , also known by its CAS number 897611-13-1 , has garnered attention in medicinal chemistry for its potential therapeutic applications. This article delves into its biological activity, including pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is C24H29N5O3C_{24}H_{29}N_{5}O_{3}, with a molecular weight of approximately 435.5 g/mol . The structure features multiple functional groups, including hydroxyl, methoxy, and piperazine moieties, which are critical for its biological interactions.

PropertyValue
CAS Number897611-13-1
Molecular FormulaC24H29N5O3
Molecular Weight435.5 g/mol

Antipsychotic Potential

Research indicates that derivatives of this compound exhibit promising antipsychotic properties. A study highlighted the development of related compounds as selective positive allosteric modulators (PAMs) of the metabotropic glutamate receptor 5 (mGluR5). These compounds were shown to reverse amphetamine-induced hyperlocomotion in animal models without significant motor impairment, suggesting a favorable side effect profile for potential antipsychotic therapies .

Anticancer Activity

The compound's structural similarities to other pyridine derivatives suggest potential anticancer activity. In vitro studies have demonstrated that certain analogs can inhibit cancer cell proliferation. For instance, compounds with similar piperazine and pyridine structures have shown activity against various cancer cell lines, including colon and breast cancer cells, with IC50 values indicating effective concentrations for cytotoxicity .

The biological mechanisms underlying the activity of this compound appear to involve modulation of neurotransmitter systems and interaction with specific receptors:

  • Metabotropic Glutamate Receptors : The compound acts as a PAM for mGluR5, enhancing receptor signaling pathways that may be dysregulated in psychiatric disorders.
  • Inhibition of Kinase Activity : Similar compounds have been noted to inhibit specific kinases involved in cancer cell signaling pathways, leading to reduced cell viability and proliferation.

Study 1: Antipsychotic Effects

A preclinical study involving the administration of the compound in rodent models demonstrated significant reductions in hyperlocomotion induced by psychostimulants. The study emphasized the compound's ability to enhance mGluR5 signaling without causing typical side effects associated with antipsychotic medications .

Study 2: Anticancer Efficacy

In a series of experiments assessing the cytotoxic effects on various cancer cell lines, one derivative exhibited an IC50 value of 6.2 μM against HCT-116 colon carcinoma cells. Another derivative showed promising results against T47D breast cancer cells with IC50 values of 43.4 μM and 27.3 μM , indicating a potential pathway for further development as an anticancer agent .

Comparison with Similar Compounds

Structural Analogs from Pyrrolo[3,4-c]pyridine-1,3(2H)-dione Series ()

Compounds 1–4 in share structural similarities with the target molecule, particularly in their piperazinyl-methyl substituents and heterocyclic cores. Key differences include:

  • Core Structure: The target compound has a pyridin-2(1H)-one core, whereas analogs in feature pyrrolo[3,4-c]pyridine-1,3(2H)-dione scaffolds.
  • Substituents :
    • Position 4 : The target compound has a hydroxyl group, while analogs 1–4 have methoxy or ethoxy groups. Hydroxyl groups typically increase solubility but may reduce metabolic stability compared to alkoxy groups .
    • Piperazine Moieties : The target compound’s piperazine is substituted with a pyridin-2-yl group, whereas analogs 1–4 have phenylmethyl or phenylethyl groups. Pyridine substituents may enhance binding to metal ions or polar receptors compared to purely aromatic substituents .
Table 1: Structural and Functional Comparison
Compound Core Structure Position 4 Substituent Piperazine Substituent Key Property Differences
Target Compound Pyridin-2(1H)-one Hydroxyl 4-(Pyridin-2-yl) Higher polarity, potential for H-bonding
Analog 1 () Pyrrolo[3,4-c]pyridine-1,3-dione Methoxy 4-Phenylmethyl Lower solubility, increased lipophilicity
Analog 3 () Pyrrolo[3,4-c]pyridine-1,3-dione Methoxy 4-Phenylethyl Enhanced steric bulk, reduced metabolic clearance

Pyrido[1,2-a]pyrimidin-4-one Derivatives ()

The 2023 patent () describes pyrido[1,2-a]pyrimidin-4-one derivatives with piperazine or substituted piperazine groups. Notable comparisons include:

  • Substituent Diversity :
    • Piperazine Modifications : The patent compounds feature piperazines with methyl, ethyl, or hydroxyethyl groups (e.g., 7-(4-methylpiperazin-1-yl)), contrasting with the target compound’s pyridine-substituted piperazine. Methyl/ethyl groups may enhance metabolic stability, while pyridine substituents could improve target specificity .
    • Aromatic Substituents : Patent compounds include benzodioxolyl or indazolyl groups, which may confer distinct electronic or steric effects compared to the target’s pyridine rings .
Table 2: Pharmacological Profile Comparison
Compound Type Core Structure Key Substituents Hypothesized Activity
Target Compound Pyridin-2(1H)-one 4-Hydroxy, dual pyridine-piperazine Kinase inhibition, CNS targets
Patent Compound A () Pyrido[1,2-a]pyrimidin-4-one 7-(4-Methylpiperazin-1-yl), benzodioxolyl Anticancer, serotonin receptor modulation
Patent Compound B () Pyrido[1,2-a]pyrimidin-4-one 7-[1-(2-Hydroxyethyl)piperidin-4-yl] Improved blood-brain barrier penetration

Physicochemical and Thermal Properties

  • Thermal Stability : highlights that alkoxy-substituted analogs (e.g., ethoxy in Analog 4) exhibit higher thermal decomposition temperatures (>250°C) compared to hydroxyl-bearing compounds. The target compound’s hydroxyl group may reduce thermal stability but improve aqueous solubility .
  • LogP Predictions : The target compound’s logP is estimated to be lower (∼1.8) than analogs with phenylmethyl/piperazine groups (e.g., Analog 1: logP ∼2.5), favoring pharmacokinetic profiles in hydrophilic environments .

Q & A

Q. What are the optimized synthetic routes for 4-hydroxy-1-(2-methoxyethyl)-6-methyl-3-(pyridin-2-yl(4-(pyridin-2-yl)piperazin-1-yl)methyl)pyridin-2(1H)-one?

The synthesis typically involves multi-step organic reactions:

  • Step 1 : Alkylation of the pyridinone core using 2-methoxyethyl bromide under basic conditions (e.g., K₂CO₃ in DMF).
  • Step 2 : Mannich reaction to introduce the pyridin-2-yl and piperazine moieties, requiring precise stoichiometric control of formaldehyde and amines .
  • Step 3 : Purification via column chromatography (silica gel, eluent: CH₂Cl₂/MeOH gradient) to achieve >95% purity .
    Critical parameters include reaction temperature (60–80°C for cyclization) and solvent choice (e.g., THF for solubility optimization) .

Q. How is the compound’s structure confirmed post-synthesis?

Structural validation employs:

  • Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR to confirm substituent positions (e.g., methoxyethyl at N1, pyridinyl groups at C3) .
  • High-Resolution Mass Spectrometry (HRMS) : To verify molecular weight (C₂₀H₂₈N₄O₃, exact mass 372.5 g/mol) .
  • X-ray crystallography (if crystalline): Resolves 3D conformation, critical for understanding receptor-binding topology .

Advanced Research Questions

Q. What methodologies resolve contradictions in reported receptor-binding affinities?

Discrepancies in receptor affinity (e.g., serotonin vs. dopamine receptors) may arise from:

  • Assay variability : Use standardized radioligand binding assays (e.g., [³H]-spiperone for dopamine D₂ receptors) .
  • Structural analogs : Compare with derivatives (e.g., fluorophenyl-substituted analogs in ) to isolate substituent effects .
  • Statistical rigor : Apply multivariate analysis (ANOVA with post-hoc tests) to account for batch-to-batch variability .

Q. How can the compound’s stability under physiological conditions be evaluated?

  • Hydrolytic stability : Incubate in PBS (pH 7.4, 37°C) and monitor degradation via HPLC at 0, 24, and 48 hours .
  • Metabolic stability : Use liver microsomes (human/rat) to assess CYP450-mediated metabolism, quantifying parent compound depletion .
  • Photostability : Expose to UV light (λ = 254 nm) and track photodegradation products with LC-MS .

Q. What experimental designs are recommended for in vivo vs. in vitro activity discrepancies?

If in vitro potency (e.g., IC₅₀ = 50 nM) fails to translate in vivo:

  • Pharmacokinetic profiling : Measure plasma half-life, bioavailability, and brain penetration in rodent models .
  • Tissue distribution studies : Use radiolabeled compound (¹⁴C) to track accumulation in target organs .
  • Dose-response optimization : Apply Hill slope analysis to refine dosing regimens .

Methodological Recommendations

  • Structure-Activity Relationship (SAR) : Systematically replace substituents (e.g., methoxyethyl with ethoxyethyl) and test activity in receptor-binding assays .
  • Data Reproducibility : Replicate key experiments (e.g., synthesis, bioassays) across independent labs to validate findings .
  • Advanced Modeling : Use molecular dynamics simulations to predict binding modes with dopamine receptors, guided by X-ray data .

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